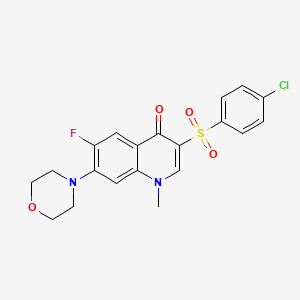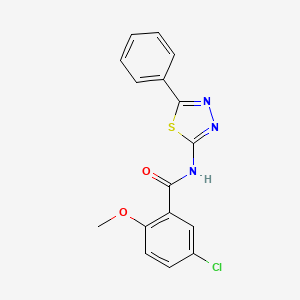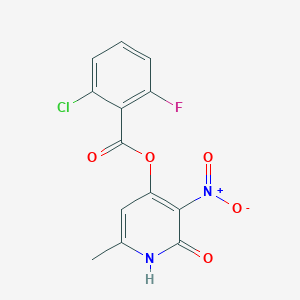
2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid” is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of “2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid” are not provided in the available resources .Applications De Recherche Scientifique
Anti-Inflammatory Activity
2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid: has demonstrated potent anti-inflammatory effects. Researchers have designed and synthesized derivatives of this compound with selective inhibition for COX-2 (cyclooxygenase-2), a key enzyme involved in converting arachidonic acid into prostaglandins. These selective COX-2 inhibitors offer effective anti-inflammatory treatment while minimizing negative side effects . Notably, compounds such as 5d – f , 7b , and 10c – f have shown significant COX-2 inhibition, making them promising candidates for further investigation.
Metal Chelation and Biochemical Studies
The compound is employed in colorimetric assays for copper determination. Additionally, it serves as an intermediate in the synthesis of indigo. Its role in biochemical research extends beyond these applications .
Neuropharmacology and Mental Health
Recent studies suggest that 2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid derivatives may hold promise in treating conditions such as depression, anxiety, schizophrenia, and addiction. While clinical development is ongoing, these compounds exhibit potential as pharmacological tools .
Antimicrobial Properties
The phenazine framework, to which this compound belongs, is known for its diverse biological properties. Phenazines exhibit antimicrobial effects, making them valuable in both medicinal and industrial contexts .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as phenylamine derivatives, are known to interact with various biological targets .
Mode of Action
It’s worth noting that phenylamine derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess diverse biological activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The compound’s structure suggests that it could potentially undergo reactions such as protodeboronation , which could influence its bioavailability.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state, which in turn could influence its ability to interact with its targets . Additionally, factors such as temperature and the presence of other molecules could potentially affect the compound’s stability and reactivity.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(17)6-9-13-10(15-14-9)7-12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTREVBRYGCXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC(=NN2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)
![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)
![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)
![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)


![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3011672.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)